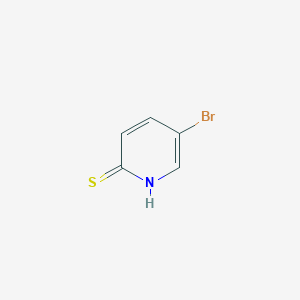3-Bromo-6-mercaptopyridine
CAS No.: 56673-34-8
Cat. No.: VC2069953
Molecular Formula: C5H4BrNS
Molecular Weight: 190.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56673-34-8 |
|---|---|
| Molecular Formula | C5H4BrNS |
| Molecular Weight | 190.06 g/mol |
| IUPAC Name | 5-bromo-1H-pyridine-2-thione |
| Standard InChI | InChI=1S/C5H4BrNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
| Standard InChI Key | JPWXLRZTRDTFMR-UHFFFAOYSA-N |
| SMILES | C1=CC(=S)NC=C1Br |
| Canonical SMILES | C1=CC(=S)NC=C1Br |
Introduction
Chemical Identity and Structure
3-Bromo-6-mercaptopyridine belongs to the pyridine series of heterocyclic compounds. It incorporates both a bromine atom and a thiol group on the pyridine ring, creating a versatile chemical scaffold.
Chemical Structure and Basic Information
The compound features a six-membered pyridine ring with nitrogen at position 1, a thiol (-SH) group at position 6, and a bromine atom at position 3. This arrangement creates a reactive molecule with multiple potential functionalization sites.
| Property | Value |
|---|---|
| CAS Number | 56673-34-8 |
| Molecular Formula | C₅H₄BrNS |
| Molecular Weight | 190.06 g/mol |
| Exact Mass | 188.924774 |
| Chemical Structure | Pyridine ring with Br at position 3 and SH at position 6 |
The compound's structure gives it unique reactivity patterns that are valuable in the design and synthesis of more complex molecules, particularly in pharmaceutical research and development contexts.
Nomenclature and Synonyms
The compound is known by several names in chemical literature and commercial sources:
| Systematic and Common Names |
|---|
| 3-Bromo-6-mercaptopyridine |
| 5-Bromopyridine-2-thiol |
| 5-Bromo-2-mercaptopyridine |
| 5-Bromo-2(1H)-pyridinethione |
| 2(1H)-Pyridinethione, 5-bromo- |
| 5-Bromopyridine-2(1H)-thione |
| 5-bromo-1H-pyridine-2-thione |
The variation in nomenclature reflects different naming conventions and structural perspectives, considering the tautomeric nature of the thiol/thione functionality .
Physical and Chemical Properties
3-Bromo-6-mercaptopyridine exhibits specific physicochemical characteristics that influence its handling, storage, and applications in synthetic chemistry.
Physical Properties
The compound is characterized by the following physical properties:
These physical characteristics demonstrate that 3-Bromo-6-mercaptopyridine is a stable solid at room temperature with a relatively high melting point, suggesting strong intermolecular forces in its crystal structure.
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups and electronic structure:
| Property | Value | Source |
|---|---|---|
| pKa | 8.09±0.40 (Predicted) | |
| LogP | 2.84 | |
| Polar Surface Area (PSA) | 51.69000 | |
| Reactivity | Nucleophilic at thiol position | - |
| Electrophilic sites | C-Br bond | - |
The presence of both nucleophilic (thiol) and electrophilic (C-Br) sites makes this compound particularly versatile in organic synthesis, allowing for selective functionalization at multiple positions.
These safety considerations highlight the need for appropriate personal protective equipment and controlled handling environments when working with 3-Bromo-6-mercaptopyridine.
Applications and Synthetic Utility
3-Bromo-6-mercaptopyridine serves as a valuable building block in organic synthesis due to its functionalized structure.
Role in Chemical Synthesis
The compound's utility stems from its potential for further functionalization:
-
The bromine substituent provides a site for metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.)
-
The thiol group can participate in nucleophilic substitution reactions, thiol-ene coupling, and oxidative processes
-
The pyridine nitrogen offers potential for coordination chemistry and N-functionalization
While the search results don't provide specific examples of reactions using 3-Bromo-6-mercaptopyridine itself, related bromopyridine derivatives are mentioned in various synthetic contexts .
| Supplier Information | Details | Source |
|---|---|---|
| Purity | 98% | |
| Pack Size | 5 g | |
| Grade | Synthesis | |
| HS Code | 2933399090, 2933399990 |
This commercial availability facilitates its use in research laboratories and synthetic chemistry applications.
Analytical Characterization
While complete analytical data specifically for 3-Bromo-6-mercaptopyridine is limited in the provided search results, the following properties would be essential for its characterization:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume